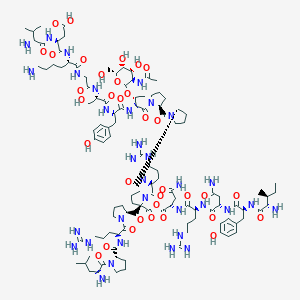
2,4-Dichloro-3-methylpyridine
概要
説明
2,4-Dichloro-3-methylpyridine is a chlorinated derivative of methylpyridine, which is a class of organic compounds that are structurally related to pyridine with a methyl group attached to the pyridine ring. While the specific compound 2,4-dichloro-3-methylpyridine is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 2,4-dichloro-3-methylpyridine.
Synthesis Analysis
The synthesis of related chloro-methylpyridine compounds involves various chemical reactions, including condensation, cyclization, chlorination, hydrolysis, and the Hofmann reaction. For instance, 2-chloro-3-amino-4-methylpyridine was synthesized from 4,4-dimethoxy-2-butanone and cyanoacetamide, indicating the use of a condensation reaction followed by cyclization and subsequent functional group transformations .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several chloro-methylpyridine derivatives. These studies reveal that the compounds can crystallize in different space groups with varying cell parameters, indicating a diversity in molecular packing and intermolecular interactions . The presence of chlorine and methyl substituents on the pyridine ring influences the molecular geometry and the potential for hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Chloro-methylpyridine derivatives participate in a variety of chemical reactions. For example, the formation of adducts with other molecules, such as nitrophenol, has been observed, which involves hydrogen bonding interactions . The reactivity of these compounds can also be inferred from molecular electrostatic potential maps, which predict reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-methylpyridine derivatives have been extensively studied using spectroscopic methods and quantum chemical calculations. Vibrational spectroscopy (IR and Raman), NMR, and electronic spectroscopy provide information on the functional groups, molecular conformations, and electronic structure . Theoretical calculations complement these experimental techniques by providing detailed insights into the electronic properties, such as HOMO-LUMO energies, and the thermodynamic properties, which can vary with temperature .
科学的研究の応用
Structural Analysis and Spectroscopy
Research has explored the structural and spectroscopic behavior of related compounds to 2,4-Dichloro-3-methylpyridine. Majerz et al. (1993) examined the structure of an adduct of 3-methylpyridine, highlighting the significance of N-H…O hydrogen bridges in such compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).
Electrophoretic Separation
Wren (1991) investigated the relationship between pH and separation in free solution capillary electrophoresis using substituted methylpyridines, contributing to the understanding of separation processes in similar compounds (Wren, 1991).
Purification Techniques
Studies like those by Su Li (2005) have focused on methods to separate and purify chlorinated products of 3-methylpyridine, which are key intermediates in the production of medicines and pesticides (Su Li, 2005).
Photochemical Studies
Research by Taylor and Kan (1963) into the photochemical dimerization of various methylpyridines, including 2-amino-3-methylpyridine, offers insights into the photochemical behavior of related compounds (Taylor & Kan, 1963).
Magnetic Properties in Chemistry
A study by Herringer et al. (2017) on the magnetic properties of dichloro(2-chloro-3-methylpyridine)copper(II) contributes to the understanding of magnetic interactions in compounds similar to 2,4-Dichloro-3-methylpyridine (Herringer et al., 2017).
Pharmaceutical Development
Pesti et al. (2000) discussed the functionalization of 2-Fluoro-4-methylpyridine, a process relevant to the development of cognition-enhancing drugs. This research is pertinent to the broader field of pharmaceutical synthesis involving pyridine derivatives (Pesti et al., 2000).
Solid-State NMR Application
Schmidt et al. (1999) utilized solid-state NMR to investigate polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine, a method applicable in studying the physical properties of similar compounds (Schmidt et al., 1999).
Neutron Diffraction Study
Steiner, Wilson, and Majerz (2000) employed neutron diffraction to study the hydrogen bond in adducts of 2-methylpyridine, providing valuable insights into the structural properties of pyridine derivatives (Steiner, Wilson, & Majerz, 2000).
Synthesis and Chemical Analysis
Research by van Es, Staskun, and Fernandes (2007) on the synthesis of dichlorothienolactone from 2-methylpyridine-3-carboxylic acid contributes to the understanding of synthetic pathways relevant to compounds like 2,4-Dichloro-3-methylpyridine (van Es, Staskun, & Fernandes, 2007).
Safety And Hazards
The safety information for 2,4-Dichloro-3-methylpyridine indicates that it is a hazardous substance . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2,4-dichloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXVGBPDDVLUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611883 | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-methylpyridine | |
CAS RN |
132097-09-7 | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
